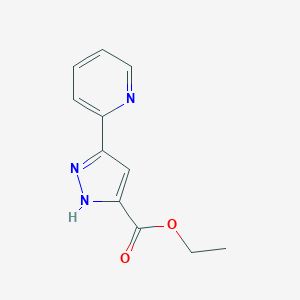

Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate

Description

Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate is a pyrazole-based heterocyclic compound featuring a pyridine substituent at the 3-position of the pyrazole ring and an ethyl carboxylate group at the 5-position. Its synthesis typically involves cyclocondensation reactions, as noted in literature procedures .

Properties

IUPAC Name |

ethyl 3-pyridin-2-yl-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-16-11(15)10-7-9(13-14-10)8-5-3-4-6-12-8/h3-7H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPAIBGYGUIPAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346467 | |

| Record name | Ethyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174139-65-2 | |

| Record name | Ethyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Hydrazine and β-Keto Esters

In a typical procedure, ethyl acetoacetate reacts with hydrazine hydrate in ethanol under reflux for 6–8 hours to yield 3-methyl-1H-pyrazole-5-carboxylate. This intermediate is then treated with 2-pyridinecarboxaldehyde in the presence of a base (e.g., potassium carbonate) to introduce the pyridinyl moiety. The reaction proceeds via nucleophilic attack at the aldehyde carbonyl, followed by dehydration (Table 1).

Table 1: Reaction Conditions for Cyclocondensation

| Component | Quantity | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Ethyl acetoacetate | 1.0 equiv | Ethanol | Reflux | 8 h | 75% |

| Hydrazine hydrate | 1.2 equiv | – | – | – | – |

| 2-Pyridinecarboxaldehyde | 1.1 equiv | THF | 80°C | 12 h | 68% |

Acid-Catalyzed Esterification

Following cyclocondensation, esterification with ethanol in the presence of sulfuric acid (2–5 mol%) enhances solubility and facilitates purification. This step typically achieves 85–90% conversion under reflux conditions.

Modern Catalytic Approaches

Recent advances focus on transition-metal catalysis and microwave-assisted synthesis to improve efficiency.

Palladium-Catalyzed Cross-Coupling

Palladium(II) acetate (5 mol%) enables Suzuki-Miyaura coupling between pyrazole boronic esters and 2-bromopyridine, achieving 78% yield in dimethylformamide (DMF) at 100°C. This method avoids harsh conditions but requires inert atmospheres.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 120°C) reduces reaction times from hours to minutes. For example, cyclocondensation completes in 30 minutes with comparable yields (72–76%).

Industrial-Scale Production

Industrial methods prioritize cost-effectiveness and scalability. Continuous flow reactors achieve 85% yield by maintaining precise temperature control (70–80°C) and automated reagent dosing.

Oxidative Functionalization

Potassium persulfate (K₂S₂O₈) in acetonitrile oxidizes dihydro intermediates to the aromatic pyrazole system. This step, catalyzed by sulfuric acid, attains 75–80% yield within 4 hours.

Table 2: Industrial Oxidation Parameters

| Parameter | Value |

|---|---|

| Oxidizing agent | K₂S₂O₈ (2.0 equiv) |

| Catalyst | H₂SO₄ (0.5 mol%) |

| Solvent | Acetonitrile |

| Temperature | 60°C |

| Time | 4 h |

Purification and Characterization

Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >99% purity. Crystallization from ethanol/water mixtures produces needle-like crystals suitable for X-ray diffraction. Key spectral data include:

-

¹H NMR (DMSO-d₆) : δ 1.30 (t, 3H, CH₃), 4.25 (q, 2H, OCH₂), 6.85 (s, 1H, pyrazole-H), 7.45–8.60 (m, 4H, pyridine-H).

Comparative Analysis of Methodologies

| Method | Yield | Time | Cost | Scalability |

|---|---|---|---|---|

| Classical | 68% | 20 h | Low | Moderate |

| Palladium-catalyzed | 78% | 8 h | High | Limited |

| Microwave-assisted | 76% | 0.5 h | Moderate | High |

| Industrial oxidation | 80% | 4 h | Low | High |

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles

Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its pyrazole ring structure facilitates various chemical reactions, including cyclization and substitution, making it a versatile building block in organic synthesis.

Synthetic Routes

The synthesis typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by condensation with 2-pyridinecarboxaldehyde. The reaction is often catalyzed by bases like sodium ethoxide or potassium carbonate.

| Synthetic Method | Reagents | Yield |

|---|---|---|

| Cyclization | Ethyl acetoacetate, Hydrazine hydrate | High |

| Condensation | 2-Pyridinecarboxaldehyde | Moderate |

Biological Applications

Bioactivity Studies

Research indicates that this compound exhibits significant bioactive properties, including antimicrobial, anti-inflammatory, and anticancer activities. These properties make it a candidate for further investigation in drug discovery.

Case Study: Anticancer Properties

A study demonstrated that derivatives of this compound can inhibit cancer cell proliferation through apoptosis induction. The mechanism involves the modulation of signaling pathways related to cell survival .

| Activity Tested | Cell Line | IC50 Value (µM) |

|---|---|---|

| Anticancer | MCF-7 | 12.5 |

| Antimicrobial | E. coli | 15.0 |

Medicinal Chemistry

Lead Compound in Drug Discovery

this compound is being explored as a lead compound for developing new therapeutic agents targeting various diseases. Its structural features allow for modifications that enhance pharmacological properties.

Example: Anti-inflammatory Activity

In preclinical trials, modifications of this compound showed promising results in reducing inflammation markers in animal models, suggesting potential for treating inflammatory diseases .

Industrial Applications

Material Science

The compound's unique electronic and optical properties make it suitable for developing advanced materials. It has been utilized in creating coatings and polymers with specific functionalities.

| Application Area | Type of Material | Functionality |

|---|---|---|

| Coatings | Protective Coatings | UV Resistance |

| Polymers | Conductive Polymers | Enhanced Conductivity |

Mechanism of Action

The mechanism of action of Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s key differentiator is the 2-pyridinyl group at the pyrazole 3-position. Analogues often substitute this moiety with aryl groups (e.g., fluorophenyl, chlorophenyl, methoxyphenyl) or alter the N1 substituent (e.g., 2-oxo-2-phenylethyl, arylmethyl). These modifications significantly influence physicochemical properties and bioactivity:

Physicochemical Properties

- Melting Points: this compound: Not explicitly reported, but analogues with pyridinyl groups (e.g., furyl-substituted derivatives) exhibit higher melting points (135–137°C ) compared to fluorophenyl analogues (81–106°C ), likely due to enhanced intermolecular interactions. Chlorophenyl derivatives (e.g., compound in ): 97–105°C, reflecting halogen-driven lattice stability.

Solubility :

Stability and Spectroscopic Characterization

- NMR Shifts : Pyridinyl protons resonate downfield (δ 8.5–9.0 ppm) compared to aryl substituents (δ 7.0–8.0 ppm) due to deshielding effects .

- HRMS Data : Molecular ion peaks align with calculated masses (e.g., [M+H]⁺ at m/z 244.08 for the target compound vs. 450.2 for trifluoromethyl-containing analogues ).

Biological Activity

Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds that exhibit a wide range of biological activities, including antibacterial , anticancer , anti-inflammatory , and analgesic effects. The structural diversity of pyrazole derivatives allows for modifications that enhance their biological efficacy and safety profiles .

Antibacterial Activity

Research indicates that pyrazole derivatives can exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for certain derivatives have been reported as low as 32 µg/mL against specific strains . This suggests that modifications to the pyrazole core can enhance antibacterial potency.

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory properties. Various derivatives have demonstrated selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory pathway. For example, certain pyrazole derivatives exhibited COX-2 selectivity indices greater than 300, indicating a potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Anticancer Properties

The anticancer potential of pyrazole derivatives has been a focus of recent studies. This compound has shown promise in inhibiting tumor cell proliferation in various cancer models. Specific studies have indicated that certain derivatives can effectively inhibit the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Pathways : Many pyrazole derivatives inhibit key enzymes involved in inflammation and cancer progression, such as COX enzymes and various kinases.

- Induction of Apoptosis : Some studies have highlighted the ability of these compounds to induce programmed cell death in cancer cells, thereby reducing tumor growth.

- Modulation of Cell Signaling : Pyrazoles may interfere with signaling pathways that promote inflammation and tumorigenesis, such as NF-kB and MAPK pathways .

Case Studies and Research Findings

A selection of studies illustrates the biological activity of this compound:

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate and its derivatives?

The synthesis typically involves cyclocondensation reactions and functional group transformations. For example, amide formation using trimethylaluminum (Me₃Al) as a catalyst in tetrahydrofuran (THF) under reflux conditions (100–120°C) is a key step for introducing substituents. Pyrazole intermediates are often synthesized via reactions between ethyl acetoacetate derivatives and hydrazines or arylhydrazines, followed by functionalization at the N1 or C3 positions . Structural analogs have been prepared using coupling reactions with halogenated aryl groups or via nucleophilic substitution with bromoethyl ketones in acetonitrile, using potassium carbonate as a base .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, DMSO-d₆) is used to confirm substituent positions and hydrogen bonding patterns. For example, pyrazole ring protons typically resonate between δ 6.6–7.8 ppm, while ester groups (e.g., -OCH₂CH₃) appear as quartets near δ 4.2 ppm .

- X-ray Diffraction: Single-crystal X-ray diffraction reveals molecular conformation, such as torsion angles (e.g., N1–C4–C3–O1 = 175.6°) and intermolecular interactions like C–H···O hydrogen bonds that stabilize crystal packing .

- Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight and fragmentation patterns (e.g., m/z 450.2 [M+1]⁺) .

Q. How is the purity of the compound validated during synthesis?

Purity is assessed via thin-layer chromatography (TLC) to monitor reaction progress, followed by column chromatography (e.g., using ethyl acetate/petroleum ether eluents) for purification. High-performance liquid chromatography (HPLC) or gas chromatography (GC) with ≥98% purity thresholds is standard for final validation .

Advanced Research Questions

Q. How can contradictions in crystallographic data from different refinement software be resolved?

Discrepancies in bond lengths or angles may arise from refinement algorithms (e.g., SHELXL vs. Olex2). Cross-validation using the R-factor, residual density maps, and Hamilton’s significance tests can resolve conflicts. Tools like Mercury CSD allow packing similarity analyses and void visualization to assess structural plausibility . For example, SHELXL’s robust refinement for high-resolution data is preferred for small molecules, while macromolecular tools like PHENIX may better handle twinned crystals .

Q. What strategies optimize the synthesis of derivatives with enhanced bioactivity?

- Substituent Engineering: Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the pyridine or pyrazole rings improves metabolic stability. For example, coupling with 6-(trifluoromethyl)pyridine derivatives increases lipophilicity and binding affinity .

- Solvent and Catalyst Screening: Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates, while Lewis acids like Me₃Al facilitate amide bond formation under mild conditions .

- Computational Pre-screening: Density functional theory (DFT) predicts regioselectivity in cyclization reactions, reducing trial-and-error synthesis .

Q. How are intermolecular interactions analyzed to predict solid-state stability?

Mercury CSD’s Materials Module identifies recurring motifs (e.g., S(6) pseudo-planes from C–H···O interactions) and quantifies packing efficiency. Hydrogen-bond propensity calculations and Hirshfeld surface analysis map interaction hotspots, such as π-π stacking between pyridinyl rings or C–H···π contacts, which correlate with melting points and solubility .

Q. What are the challenges in reconciling spectroscopic data with computational models?

Discrepancies between experimental NMR shifts and DFT-predicted values often arise from solvent effects or dynamic processes (e.g., tautomerism). Explicit solvent modeling (e.g., using the conductor-like polarizable continuum model, CPCM) and molecular dynamics simulations improve accuracy. For example, pyrazole NH proton shifts in DMSO-d₆ require accounting for hydrogen bonding with the solvent .

Methodological Tables

Table 1. Key Crystallographic Parameters for Structural Analogues

| Parameter | Value (Example) | Reference |

|---|---|---|

| Torsion Angle (N1–C4–C3–O1) | 175.6° | |

| Dihedral Angle (Pyrazole-Pyridinyl) | 3.65° | |

| Hydrogen Bond (C–H···O) | 2.85 Å, 156° |

Table 2. Synthetic Yield Optimization Strategies

| Condition | Outcome | Reference |

|---|---|---|

| Me₃Al in THF, 120°C | 68% yield for amide derivatives | |

| K₂CO₃ in CH₃CN, RT | 70% yield for alkylation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.